Cross-Species CCR4 Antagonism Potency: AZD2098 vs. AZD-1678 – Consistent Multi-Ortholog Activity Profiling
AZD2098 demonstrates consistent CCR4 binding affinity across four species within a narrow pIC50 range of 7.6–8.0 (IC50 10–25 nM), as characterized in the same primary study alongside its closest structural analog AZD-1678, which exhibits higher potency (pIC50 8.6 human, 9.0 rat) but with a steeper species gradient [1]. For users requiring a CCR4 antagonist with predictable cross-species activity for translational in vivo studies (e.g., mouse to rat to larger animal models), AZD2098's compressed potency range across species may reduce the confounding variable of species-dependent potency drift.
| Evidence Dimension | CCR4 receptor binding affinity (pIC50 / IC50) across species orthologs |
|---|---|
| Target Compound Data | Human pIC50 7.8 (IC50 15.8 nM); Rat pIC50 8.0 (IC50 10 nM); Mouse pIC50 8.0 (IC50 10 nM); Dog pIC50 7.6 (IC50 25.1 nM) |
| Comparator Or Baseline | AZD-1678: Human pIC50 8.6 (IC50 ~2.5 nM); Rat pIC50 9.0 (IC50 ~1 nM). C021: chemotaxis IC50 human 140 nM, mouse 39 nM (different assay format, not directly comparable for binding). GSK2239633A: human pIC50 7.96 (IC50 ~11 nM), no multi-species binding data publicly available. |
| Quantified Difference | AZD2098 species range (ΔpIC50): 0.4 log units (human–dog); AZD-1678 species range: 0.4 log units (human–rat), but absolute potency gap between AZD2098 and AZD-1678 at human CCR4 is 0.8 log units (~6.3-fold). |
| Conditions | CCL22 binding competition assay at recombinant human, rat, mouse, and dog CCR4 receptors; data generated within the same AstraZeneca medicinal chemistry program [1][2]. |
Why This Matters
For laboratories planning multi-species translational studies, AZD2098 offers a flatter cross-species potency profile that simplifies dose extrapolation compared to AZD-1678, whose ~10-fold higher potency introduces a wider dynamic range that may complicate dose selection across species.
- [1] Kindon N, Andrews G, Baxter A, et al. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists. ACS Medicinal Chemistry Letters. 2017;8(9):981-986. doi:10.1021/acsmedchemlett.7b00315. PMID: 28947948. View Source
- [2] IUPHAR/BPS Guide to Immunology Pharmacology. AZD2098 Ligand Activity Charts. GtoPdb Ligand ID: 9678. Accessed 2026. View Source
